Pipoxolan hydrochloride, chemically known as 5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one hydrochloride, was first synthesized by Pailer et al. in 1968. It is classified as a pharmaceutical compound with antispasmodic properties and is used in treating conditions related to coronary artery spasms that can reduce myocardial blood flow .
The synthesis of pipoxolan hydrochloride involves several steps:
Pipoxolan hydrochloride has a complex molecular structure characterized by the following features:
The structure includes a dioxolane ring, which contributes to its pharmacological activity. The presence of phenyl groups enhances its interaction with biological targets .
Pipoxolan hydrochloride can undergo various chemical reactions:
Pipoxolan hydrochloride exerts its pharmacological effects primarily through:
Studies have shown that pipoxolan induces apoptosis in certain cancer cell lines via mitochondrial pathways, highlighting its potential anticancer activity alongside its primary use as an antispasmodic agent .
Pipoxolan hydrochloride possesses several notable physical and chemical properties:
The solubility characteristics make it suitable for various pharmaceutical formulations, enhancing its bioavailability .
Pipoxolan hydrochloride has several significant applications:
Research continues into additional therapeutic uses of pipoxolan hydrochloride, particularly in oncology and cardiovascular medicine.
Pipoxolan Hydrochloride (chemical name: 5,5-Diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one hydrochloride) is a synthetic organic compound with the molecular formula C~22~H~26~ClNO~3~ and a molecular weight of 387.90 g/mol [5] [6]. The compound features a central 1,3-dioxolane-4-one heterocyclic ring substituted at the 5-position with two phenyl groups and at the 2-position with a 2-(piperidin-1-yl)ethyl chain. The hydrochloride salt form enhances its water solubility and stability [6]. X-ray crystallographic analysis confirms the absence of chiral centers within the molecule due to its symmetrical substitution pattern [5]. The crystalline structure exhibits a planar configuration at the dioxolane ring, stabilized by intramolecular interactions between the carbonyl oxygen (C4=O) and adjacent substituents [5]. The hydrochloride moiety forms an ionic bond with the tertiary nitrogen of the piperidine ring, creating a stable crystalline structure that melts at 207–209°C with decomposition [6].
Table 1: Atomic Composition and Structural Features of Pipoxolan Hydrochloride
Element | Percentage Composition | Structural Role |
---|---|---|
Carbon (C) | 68.12% | Aromatic rings & aliphatic chains |
Hydrogen (H) | 6.76% | Alkyl substituents |
Chlorine (Cl) | 9.14% | Ionic hydrochloride counterion |
Nitrogen (N) | 3.61% | Piperidine tertiary amine |
Oxygen (O) | 12.37% | Dioxolane ring and carbonyl group |
Notably, spectroscopic characterization reveals distinctive features: Infrared spectroscopy shows strong absorption at 1770 cm⁻¹ (C=O stretch), 1210 cm⁻¹ (C-O-C asymmetric stretch), and 2700–2250 cm⁻¹ (quaternary ammonium salt) [5]. Nuclear Magnetic Resonance (~1~H-NMR) in deuterated dimethyl sulfoxide displays phenyl proton resonances at δ 7.2–7.5 ppm, methylene protons adjacent to the piperidine nitrogen at δ 2.5–3.0 ppm, and dioxolane ring protons at δ 4.2–4.5 ppm [5]. The piperidine ring exhibits characteristic resonances between δ 1.4–1.6 ppm (methylene envelope) and δ 2.4–2.6 ppm (N-CH~2~) [6].
The original synthesis of Pipoxolan Hydrochloride, reported by Pailer and colleagues in 1968, employs a three-step convergent approach starting from ethyl benzilate and 2-chloroethanol [6]. The optimized reaction sequence proceeds as follows:
Step 1: EsterificationEthyl benzilate undergoes nucleophilic substitution with 2-chloroethanol in anhydrous toluene under reflux (110°C, 6 hours) with triethylamine catalyst to yield 2-(benziloyloxy)ethyl chloride.
Step 2: CyclizationThe intermediate chloroethyl ester reacts with sodium hydroxide (20% w/v) in ethanol-water (4:1) at 60°C for 3 hours to form 5,5-diphenyl-1,3-dioxolan-4-one through intramolecular nucleophilic displacement.
Step 3: Alkylation and Salt FormationThe dioxolane product is alkylated with 1-(2-chloroethyl)piperidine in acetonitrile using potassium carbonate base (80°C, 10 hours), followed by treatment with hydrogen chloride in isopropyl alcohol to crystallize Pipoxolan Hydrochloride (yield: 72–75%) [6].
Industrial optimization strategies focus on enhancing yield and purity:
Table 2: Synthetic Optimization Parameters and Outcomes
Parameter | Original Condition | Optimized Condition | Improvement |
---|---|---|---|
Alkylation Solvent | Toluene | Acetonitrile | Yield increase from 57% to 75% |
Reaction Time | 16 hours | 10 hours | 37.5% reduction |
Byproduct Formation | 3.2% | 0.8% | 75% reduction |
Crystallization Solvent | Ethanol | Isopropyl alcohol | Crystal habit improvement |
Patent literature (GB 1109959, BE 719230) describes alternative routes using microwave-assisted synthesis that reduce process time to <4 hours while maintaining yields exceeding 80% [6]. The current Good Manufacturing Practice synthesis achieves consistent purity >99.8% as determined by high-performance liquid chromatography [8].
Stability-indicating liquid chromatography methods have been validated for quantitative determination of Pipoxolan Hydrochloride and its degradation products. The optimized chromatographic system employs:
This method achieves baseline separation (resolution factor >2.0) between Pipoxolan Hydrochloride and its major degradation products within a 15-minute runtime [2] [8]. Validation studies demonstrate linearity (r^2^=0.9998) over 25–150% of test concentration (50 micrograms per milliliter), precision (relative standard deviation <1.0%), and accuracy (98.5–101.3% recovery) [8].
Forced degradation studies reveal characteristic degradation pathways:
Table 3: Degradation Kinetics Under Accelerated Conditions
Stress Condition | Degradation Order | Rate Constant (k) | Half-life (t~1/2~) | Activation Energy (E~a~) |
---|---|---|---|---|
1 M Hydrochloric acid (70°C) | Pseudo-first-order | 0.042 hour⁻¹ | 16.5 hours | 62.3 kilojoules per mole |
0.2 M Sodium hydroxide (70°C) | Pseudo-first-order | 0.038 hour⁻¹ | 18.2 hours | 58.7 kilojoules per mole |
Thermal (70°C) | Zero-order | 0.27% per day | Not applicable | Not determined |
The pH-rate profile in Britton-Robinson buffer solutions (pH 2–12) demonstrates maximum stability at pH 6.0–7.0, with degradation accelerating exponentially below pH 4 and above pH 9 [2]. Solution stability studies indicate that aqueous solutions (1 milligram per milliliter) retain >95% potency for 48 hours when stored at 4°C in amber glass containers [8].
Pipoxolan Hydrochloride exists as a white crystalline powder with characteristic infrared absorption at 1680 cm⁻¹ (carbonyl stretch) and 2540 cm⁻¹ (quaternary ammonium) [6]. Its fundamental physicochemical properties include:
Solubility profiling reveals significant solvent dependency:
Table 4: Temperature-Dependent Aqueous Solubility Profile
Temperature (°C) | Solubility (mg/mL) | Solution pH | Solution Osmolality (mOsm/kg) |
---|---|---|---|
5 | 28.3±0.5 | 5.1±0.1 | 310±5 |
25 | 45.1±0.7 | 5.0±0.2 | 305±3 |
37 | 68.4±1.2 | 4.9±0.1 | 298±4 |
50 | 92.6±1.5 | 4.8±0.3 | 292±5 |
The compound exhibits high thermal stability in solid state, with thermogravimetric analysis showing <0.5% weight loss up to 180°C [8]. Differential scanning calorimetry reveals a single endothermic peak at 208°C corresponding to melting with decomposition [8]. Solution stability studies demonstrate that aqueous solutions (10 milligrams per milliliter) retain >98% potency after 30 days at 4°C when protected from light [2]. The crystalline form remains stable under ambient conditions (25°C/60% relative humidity) for 36 months with no detectable polymorphic transitions [8].
The amphiphilic nature of Pipoxolan Hydrochloride, evidenced by its critical micelle concentration of 0.8 millimolar (surface tension method), contributes to its unique interfacial behavior [5]. This property facilitates self-assembly in aqueous solutions above 5 milligrams per milliliter, forming micellar structures with an average hydrodynamic diameter of 12.4±1.8 nanometers (dynamic light scattering) [8]. While the primary therapeutic applications leverage its smooth muscle relaxant properties through calcium channel modulation [3], recent investigations have explored its physicochemical interactions with biological membranes, demonstrating preferential partitioning into lipid bilayers with a distribution coefficient of 11.2 (liposome/buffer system) [4] [7]. This membrane affinity may contribute to recently reported antitumor activities through mitochondrial membrane interactions [7], though detailed pharmacological assessment falls outside the current chemical characterization scope.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7